molecular formula C19H15FN2O3 B5100336 (5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5100336
M. Wt: 338.3 g/mol
InChI Key: NHDURYKVIZMGAZ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3,5-dimethylbenzaldehyde with 4-fluorobenzaldehyde in the presence of a pyrimidine-2,4,6-trione scaffold. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds or other reducible groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3,5-dimethylphenyl)-5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3,5-dimethylphenyl)-5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3,5-dimethylphenyl)-5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The presence of the 4-fluorobenzylidene group in (5E)-1-(3,5-dimethylphenyl)-5-(4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione distinguishes it from other similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c1-11-7-12(2)9-15(8-11)22-18(24)16(17(23)21-19(22)25)10-13-3-5-14(20)6-4-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDURYKVIZMGAZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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